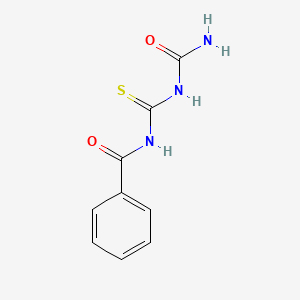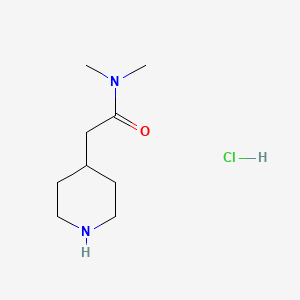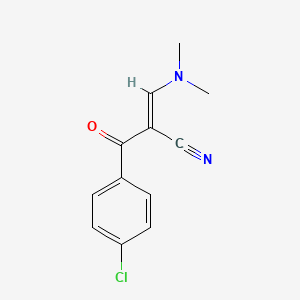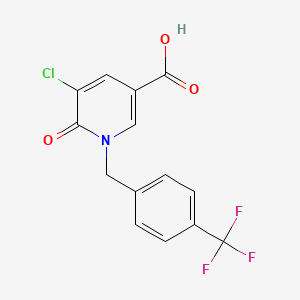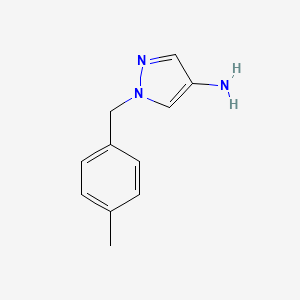
1-(4-methylbenzyl)-1H-pyrazol-4-amine
Overview
Description
The compound "1-(4-methylbenzyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with variations in the substituents on the benzyl and pyrazole rings have been synthesized and studied for their potential as antimicrobial agents, their crystal structures, and their hydrogen bonding patterns .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . This methodology could potentially be adapted for the synthesis of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" by altering the starting materials and reaction conditions to introduce the 4-methylbenzyl group at the appropriate position on the pyrazole ring.
Molecular Structure Analysis
Crystal structure determination is a common technique used to analyze the molecular structure of pyrazole derivatives. For example, the crystal structure of 4-[(1E)-(2,3-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one was determined by X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . Similar analytical techniques could be employed to elucidate the molecular structure of "1-(4-methylbenzyl)-1H-pyrazol-4-amine".
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's properties and biological activity . The specific reactivity of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" would depend on the substituents present and the reaction conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the ring. For instance, the introduction of a methoxy group can affect the compound's hydrogen bonding capability and, consequently, its solubility in various solvents . The properties of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" would need to be determined experimentally, but insights can be gained from the study of similar compounds.
Scientific Research Applications
1. Synthesis Methodology
- Efficient Synthesis Approach : A study by Becerra, Rojas, & Castillo (2021) reported an efficient one-pot two-step synthesis method for pyrazole derivatives. This approach is notable for its operational ease and quick reaction times, highlighting the versatility in synthesizing compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
2. Structural and Spectroscopic Analysis
- Crystallographic Studies : The work of Titi et al. (2020) involved detailed structural characterization of pyrazole derivatives using X-ray crystallography. Such analyses are crucial for understanding the molecular structure and potential applications of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
3. Chemical Properties and Reactions
- Spectroscopic Investigations : Özkınalı et al. (2018) explored the synthesis of new Schiff bases of pyrazole derivatives, including spectroscopic studies. This research Özkınalı et al. (2018) provides insights into the chemical behavior and properties of compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
4. Antimicrobial Applications
- Antibacterial and Antifungal Properties : A study by Raju et al. (2010) synthesized pyrazol-5-amine derivatives to evaluate their antibacterial and antifungal activities. The findings suggest potential antimicrobial applications for 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that benzylic compounds often undergo reactions via sn1 or sn2 pathways, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Similar compounds have been studied using high-performance liquid chromatography-tandem mass spectrometric methods (hplc-ms) for determining their levels in plasma .
Result of Action
Similar compounds have shown stimulant effects, with some being used as ingredients in recreational drugs .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUSWZVMTDHGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




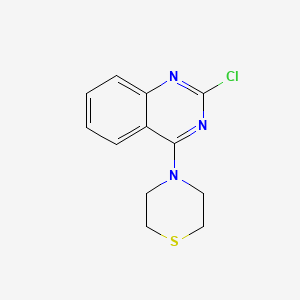
![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)





